2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-propylacetamide
Description
2-{[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-propylacetamide (CAS: 850718-94-4) is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorophenyl group at position 1, a sulfanyl (-S-) linker at position 4, and an N-propylacetamide moiety (Figure 1). The sulfanyl group enhances metabolic stability compared to oxygen-based ethers, while the N-propylacetamide substituent may influence lipophilicity and bioavailability.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5OS/c1-2-7-18-14(23)9-24-16-13-8-21-22(15(13)19-10-20-16)12-5-3-11(17)4-6-12/h3-6,8,10H,2,7,9H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMNAACZJGXBOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-propylacetamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine ring system.
Introduction of the 4-chlorophenyl group: This step typically involves a nucleophilic substitution reaction where a 4-chlorophenyl group is introduced onto the pyrazolo[3,4-d]pyrimidine core.
Attachment of the sulfanyl group: The sulfanyl group is introduced through a thiolation reaction, where a suitable thiol reagent is used.
Formation of the propylacetamide moiety: This step involves the acylation of the intermediate compound with propylacetamide.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry.
Chemical Reactions Analysis
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazolo[3,4-d]pyrimidine core, using reducing agents like sodium borohydride.
Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Acylation: The propylacetamide moiety can be further modified through acylation reactions to introduce different acyl groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as temperature and pH control.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other pyrazolopyrimidine derivatives, which are of interest for their diverse chemical properties.
Biology: It has shown promise in biological studies, particularly in the investigation of its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound has been explored for its potential therapeutic applications, including its role as a kinase inhibitor in cancer treatment.
Industry: In the industrial sector, the compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-propylacetamide involves its interaction with specific molecular targets and pathways. One of the primary targets is cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . The compound inhibits CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other signaling pathways involved in cell proliferation and survival, contributing to its overall anticancer effects.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a systematic comparison of the target compound with structurally related analogs.
Structural and Substituent Variations
Key structural differences among analogs include:
- Position 1 : Aryl groups (e.g., 4-chlorophenyl, 3-methylphenyl) or alkyl chains.
- Position 4 : Sulfanyl (-S-), sulfonamide (-SO2-), or amine (-NH-) linkers.
- Side Chains : Alkylamides, arylpiperazines, or heterocyclic moieties (e.g., benzo[d]oxazole).
Table 1: Structural Comparison of Selected Pyrazolo[3,4-d]Pyrimidine Derivatives
Physicochemical Properties
Melting points (m.p.) and synthetic yields vary significantly based on substituent bulkiness and polarity:
- Melting Points : Bulky alkyl/aryl groups reduce crystallinity, lowering m.p. (e.g., 154–156°C for a 6-propyl-N-phenyl analog vs. 202–203°C for a 6-methyl derivative) .
- Synthetic Yields : Thioether-linked compounds (e.g., ) show higher yields (60–89%) compared to amine-linked analogs (34–50%), likely due to favorable reaction kinetics .
Biological Activity
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-propylacetamide is a compound of significant interest due to its potential pharmacological properties. As a member of the pyrazolo[3,4-d]pyrimidine family, it may exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyrazolo[3,4-d]pyrimidine core with a chlorophenyl substituent and a sulfanyl group. The molecular formula is C14H16ClN5OS, and its molecular weight is approximately 335.84 g/mol.
The biological activity of the compound can be attributed to its interaction with specific biological targets:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Related compounds have shown potential as CDK inhibitors, which are crucial in regulating the cell cycle. This inhibition can lead to reduced cell proliferation in cancer cells.
- Anti-inflammatory Activity : The compound may exert anti-inflammatory effects by modulating pathways such as NF-κB and MAPK signaling, similar to other pyrazolo derivatives that have been studied in neuroinflammatory conditions .
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives:
- Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating significant potency .
- Mechanisms of Action : It is believed that the compound induces apoptosis in cancer cells through caspase activation and disruption of mitochondrial membrane potential.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound can reduce inflammation:
- Microglial Activation : In studies involving lipopolysaccharide (LPS)-induced neuroinflammation, related compounds were found to inhibit nitric oxide production and downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Data Tables
| Biological Activity | Test System | IC50 Value | Reference |
|---|---|---|---|
| Anticancer (MCF-7) | Cell Line | 25 nM | |
| Anticancer (HCT-116) | Cell Line | 30 nM | |
| Anti-inflammatory | BV2 Cells | N/A |
Case Studies
- Neuroprotective Effects : A study examining the effects of a related pyrazolo compound on Parkinson's disease models found that it significantly reduced neuroinflammation and protected dopaminergic neurons from LPS-induced damage. This suggests potential therapeutic applications for neurodegenerative diseases .
- Antimicrobial Activity : Compounds derived from the pyrazolo framework have exhibited promising antifungal properties against pathogenic fungi and Mycobacterium tuberculosis strains, indicating a broad spectrum of antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
